molecular formula C18H17N3O4S B2648002 N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 851987-86-5

N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No.: B2648002
CAS No.: 851987-86-5
M. Wt: 371.41
InChI Key: WVBJBLNEILDASS-UHFFFAOYSA-N
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Description

N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities of Heterocyclic Compounds

Research in the field of heterocyclic chemistry often focuses on the synthesis of novel compounds with potential biological activities. For instance, the synthesis of novel heterocyclic compounds derived from specific hydrazide precursors has been explored for their lipase and α-glucosidase inhibition activities, suggesting potential applications in addressing diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015). Similarly, structural and molecular docking studies of certain derivatives have been conducted to assess their potential as anti-diabetic agents, highlighting the importance of detailed characterization and theoretical studies in understanding compound activities (Karrouchi et al., 2021).

In Vitro and In Silico Studies

The evaluation of synthesized compounds extends to in vitro and in silico studies, providing insights into their mechanisms of action and potential therapeutic uses. For example, thiadiazole derivatives have been studied for their β-glucuronidase inhibitory activities, incorporating both in vitro evaluations and molecular docking studies to explore their interactions with enzyme active sites (Taha et al., 2019). These studies are crucial for identifying promising leads for further drug development.

Antimicrobial and Antioxidant Properties

Several studies have focused on the antimicrobial and antioxidant properties of heterocyclic compounds. Schiff base compounds, for instance, have been evaluated for their biological activities, including antimicrobial, antioxidant, and cytotoxic activities, indicating their potential as multifunctional therapeutic agents (Sirajuddin, Uddin, Ali, & Tahir, 2013). The design and synthesis of novel benzodifuranyl derivatives have also been explored for their anti-inflammatory and analgesic properties, further demonstrating the diverse biological activities of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

Additionally, some research has explored the application of carbohydrazide Schiff bases as corrosion inhibitors for steel, using Density Functional Theory (DFT) modeling and Monte Carlo simulation to assess their performance, indicating the versatility of such compounds beyond biomedical applications (Obot, Kaya, Kaya, & Tüzün, 2016).

Properties

IUPAC Name

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-10-7-8-13(23-2)15-16(10)26-18(19-15)21-20-17(22)14-9-24-11-5-3-4-6-12(11)25-14/h3-8,14H,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBJBLNEILDASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.